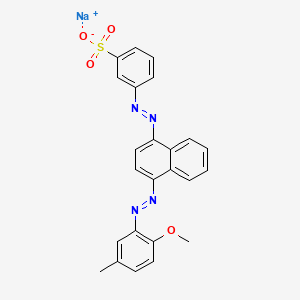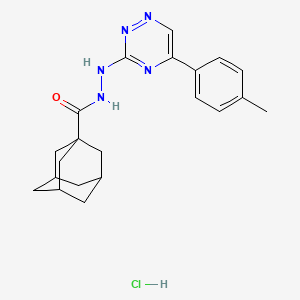![molecular formula C18H13NO B13775924 benzo[c]acridin-7-ylmethanol CAS No. 73566-39-9](/img/structure/B13775924.png)
benzo[c]acridin-7-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]acridin-7-ylmethanol is a compound belonging to the acridine family, which is known for its broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied due to their unique physical and chemical properties, making them valuable in various fields such as pharmaceuticals, dyes, and materials science .
Métodos De Preparación
The synthesis of benzo[c]acridin-7-ylmethanol typically involves multi-component reactions. One efficient method is the three-component condensation of aromatic aldehydes, dimedone, and 1-naphthylamine using poly(4-vinylpyridinum) trinitromethanide as a catalyst . This method offers high yields and can be performed under mild conditions. Industrial production methods may involve similar multi-component reactions with optimized conditions for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Benzo[c]acridin-7-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzo[c]acridin-7-carboxylic acid, while reduction could produce benzo[c]acridin-7-ylmethane .
Aplicaciones Científicas De Investigación
Benzo[c]acridin-7-ylmethanol has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other acridine derivatives. In biology and medicine, it has shown potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes . Additionally, it has applications in the development of fluorescent materials for visualizing biomolecules and in laser technologies .
Mecanismo De Acción
The mechanism of action of benzo[c]acridin-7-ylmethanol primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . These interactions can lead to the inhibition of cancer cell proliferation and induce apoptosis.
Comparación Con Compuestos Similares
Benzo[c]acridin-7-ylmethanol is unique among acridine derivatives due to its specific structure and functional groups. Similar compounds include acridine orange, methylene blue, and other acridine-based drugs. These compounds share the ability to intercalate DNA and exhibit various biological activities, but this compound’s specific structure may offer distinct advantages in terms of selectivity and potency .
Propiedades
Número CAS |
73566-39-9 |
|---|---|
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
benzo[c]acridin-7-ylmethanol |
InChI |
InChI=1S/C18H13NO/c20-11-16-14-7-3-4-8-17(14)19-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-10,20H,11H2 |
Clave InChI |
HEDQVRLHVBZVLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


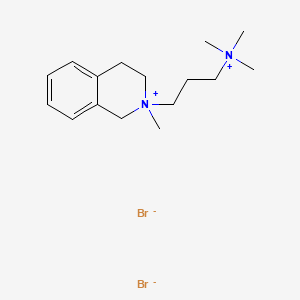
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
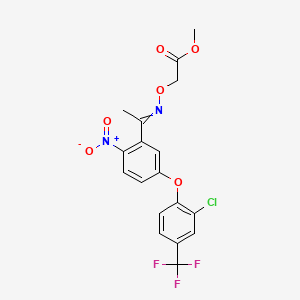
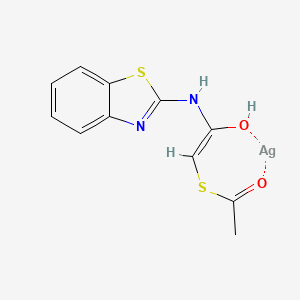
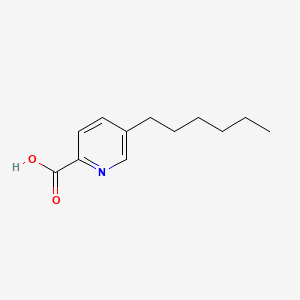
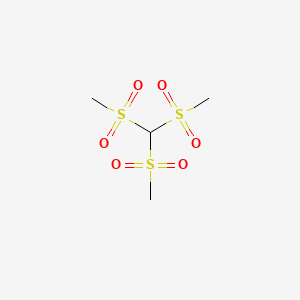
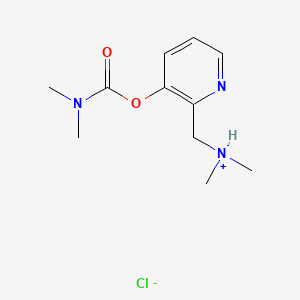
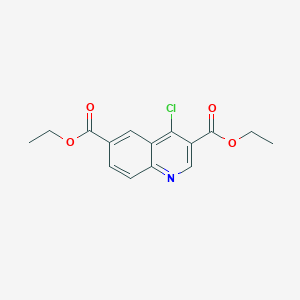
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
